Hypocrellin b

Singlet Oxygen Quantum Yield Photochemistry PDT Efficacy

Hypocrellin B (CAS 149457-83-0) is the essential perylenequinonoid parent scaffold for photodynamic therapy (PDT) research. Unlike Hypocrellin A, its distinct substitution pattern directly impacts singlet oxygen quantum yield (ΦΔ 0.76), lipophilicity, and Type I/II photodynamic balance—properties that cannot be extrapolated across analogs. Researchers depend on Hypocrellin B as the benchmark reference for SAR-driven photosensitizer development, GSH-responsive prodrug design, and hypoxia PDT mechanistic studies. Its lipophilicity also makes it an ideal model payload for validating nanocarrier encapsulation efficiency. Substituting with unvalidated analogs risks irreproducible results. Secure authenticated, high-purity material to ensure experimental integrity in precision photomedicine programs.

Molecular Formula C30H24O9
Molecular Weight 528.51
CAS No. 149457-83-0
Cat. No. B600496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHypocrellin b
CAS149457-83-0
Molecular FormulaC30H24O9
Molecular Weight528.51
Structural Identifiers
SMILESCC1=C(C2=C3C4=C(C1)C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C(=C2OC)O)C(=CC5=O)OC)O)OC)C(=O)C
InChIInChI=1S/C30H24O9/c1-10-7-12-18-23-19(27(34)29(12)38-5)13(32)8-15(36-3)21(23)22-16(37-4)9-14(33)20-25(22)24(18)26(17(10)11(2)31)30(39-6)28(20)35/h8-9,34-35H,7H2,1-6H3
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hypocrellin B CAS 149457-83-0: A Perylenequinonoid Photosensitizer Sourced from Shiraia bambusicola


Hypocrellin B (CAS 149457-83-0) is a naturally occurring perylenequinonoid pigment isolated from the fungus *Shiraia bambusicola*, a species indigenous to southwestern China [1]. Classified as a photosensitizer, its mechanism of action in Photodynamic Therapy (PDT) relies on light activation to generate reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induces apoptosis and necrosis in targeted cells [2]. It is a lipid-soluble compound known for its high molar extinction coefficient and its ability to undergo excited-state intramolecular proton transfer (ESIPT) [3]. As a core scaffold for photodynamic applications, it has been extensively derivatized to modulate its solubility, spectral absorption, and biological targeting for both anticancer and antimicrobial applications [4].

Why Generic Substitution Fails for Hypocrellin B: Critical Distinctions in Photochemistry and Cellular Effects


Substituting Hypocrellin B with its close structural analog Hypocrellin A or another perylenequinone without experimental validation is scientifically unjustified and can lead to significantly different experimental outcomes. Despite sharing a core perylenequinonoid scaffold, the specific substitution pattern of Hypocrellin B—lacking the hydroxyl group present on Hypocrellin A—directly impacts key performance metrics. This includes quantifiable differences in singlet oxygen quantum yields (ΦΔ) [1], lipophilicity affecting cellular uptake [2], and the delicate balance between Type I (radical-mediated) and Type II (singlet oxygen-mediated) photodynamic mechanisms [3]. Furthermore, the baseline phototoxicity of Hypocrellin B differs substantially from its engineered derivatives, which can exhibit up to an order of magnitude higher potency in specific cancer cell lines [4]. These variations underscore that each compound, even within the same class, presents a unique photochemical and biological profile that cannot be assumed or extrapolated.

Quantitative Differentiation Guide for Hypocrellin B: Head-to-Head Performance Metrics vs. Analogs


Singlet Oxygen Quantum Yield (ΦΔ) of Hypocrellin B vs. Hypocrellin A and Cercosporin

The singlet oxygen (¹O₂) quantum yield (ΦΔ) is a primary determinant of photodynamic efficacy. In a direct comparative study, Hypocrellin B exhibits a ΦΔ of 0.76, which is lower than that of its close analog Hypocrellin A (ΦΔ = 0.83) and the related pigment Cercosporin (ΦΔ = 0.81) [1]. This indicates a distinct photochemical efficiency profile among these perylenequinones.

Singlet Oxygen Quantum Yield Photochemistry PDT Efficacy

Cellular Phototoxicity: Hypocrellin B IC50 Compared to Engineered Derivative 6 in Gastric Carcinoma Cells

The baseline phototoxic potency of native Hypocrellin B is significantly lower than that of its engineered derivative 6. While Hypocrellin B exhibits measurable phototoxicity, derivative 6, an aminoalkanesulfonic acid-modified Hypocrellin B, demonstrates a much higher photodynamic activity with an IC50 of 22 nM against human gastric carcinoma BGC823 cells [1]. This stark contrast highlights the impact of structural modification on cellular potency.

IC50 Cytotoxicity PDT BGC823

Distinctive Type I Photodynamic Mechanism: Hydroxyl Radical Generation by Hypocrellin B

Unlike many photosensitizers that rely almost exclusively on a Type II mechanism (singlet oxygen production), Hypocrellin B is capable of efficient Type I photodynamic action, generating free radicals such as hydroxyl radicals (•OH) under specific conditions [1]. This is a notable feature when compared to Hypocrellin A, which is generally considered a more efficient ¹O₂ generator with a higher quantum yield [2]. The capacity for Type I reactions is a class-level characteristic of hypocrellins, but the balance between Type I and Type II processes is influenced by the compound's specific structure and the local microenvironment, including oxygen tension.

Type I PDT Hydroxyl Radical ROS Hypoxia

In Vivo Efficacy: Tumor Growth Suppression by Hypocrellin B Derivative as a Proof-of-Principle for the Scaffold

While direct in vivo data for unmodified Hypocrellin B is limited due to its poor water solubility, studies on its derivatives and formulations provide strong evidence for the scaffold's in vivo potential. For instance, nanoencapsulated Hypocrellin B (nano-HB) mediated PDT reduced cell survival to 50.6 ± 5.98% in combination with gene therapy in a tumor cell model, compared to 72.6 ± 4.15% with nano-HB PDT alone [1]. Further, a Hypocrellin B derivative, PENSHB, demonstrated significant in vivo antitumor activity, confirming the potential of the Hypocrellin B core structure for effective in vivo PDT [2].

In Vivo Efficacy Tumor Model Nanoparticle

Amphiphilicity and Cellular Uptake: Structural Determinants in Hypocrellin B vs. Derivatives

The photodynamic activity of Hypocrellin B and its derivatives on human oral cavity epithelial carcinoma KB cells is directly correlated with both the singlet oxygen quantum yield and the amphiphilicity of the compound [1]. Native Hypocrellin B is highly lipophilic, which influences its uptake kinetics and intracellular localization compared to more water-soluble synthetic derivatives [2]. This class-level inference underscores that even minor structural modifications significantly alter a compound's interaction with biological membranes and, consequently, its photodynamic efficacy.

Amphiphilicity Cellular Uptake Structure-Activity Relationship

Validated Research and Industrial Application Scenarios for Hypocrellin B


Baseline Reference for Derivative Development and SAR Studies

Hypocrellin B serves as the essential parent compound and baseline reference in structure-activity relationship (SAR) studies aimed at developing next-generation photosensitizers. Its well-characterized photochemical properties, including a singlet oxygen quantum yield of 0.76 [1], provide a benchmark against which the performance of new synthetic derivatives can be quantitatively compared [2]. This application is critical for academic and industrial labs focused on designing molecules with improved water solubility, red-shifted absorption, or enhanced tumor selectivity.

Investigating Type I Photodynamic Mechanisms in Hypoxic Environments

Due to its demonstrated capacity for Type I photodynamic reactions, including the generation of hydroxyl radicals (•OH) [1], Hypocrellin B is a valuable tool for research into PDT under hypoxic conditions. Unlike photosensitizers that rely solely on a Type II (singlet oxygen) mechanism, Hypocrellin B allows researchers to study the contribution of radical-mediated pathways to cell death in oxygen-depleted environments, a common characteristic of solid tumors [2].

Formulation Science: A Model Payload for Lipophilic Drug Delivery Systems

The inherent lipophilicity of Hypocrellin B makes it an ideal model payload for developing and testing advanced drug delivery systems designed for poorly water-soluble compounds. Its use in liposomal formulations [1] and polymeric nanoparticles [2] is well-documented. Researchers in pharmaceutical sciences and nanotechnology can leverage Hypocrellin B as a challenging, trackable cargo to validate the encapsulation efficiency, release kinetics, and cellular delivery capabilities of novel nanocarriers.

Core Scaffold for Stimuli-Responsive and Activatable Photosensitizers

Hypocrellin B serves as the core structural scaffold for the rational design of activatable photosensitizers, as evidenced by recent work on glutathione (GSH)-responsive derivatives [1]. Its photosensitizing activity can be chemically caged or modulated, allowing for the development of 'smart' PDT agents that become cytotoxic only in the presence of specific tumor-associated biomarkers. This application is at the forefront of precision photomedicine research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hypocrellin b

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.